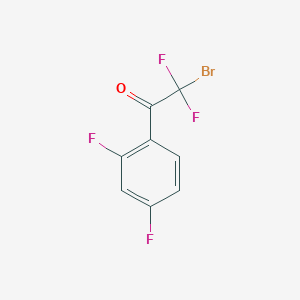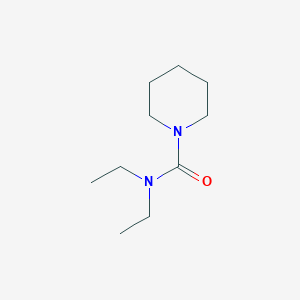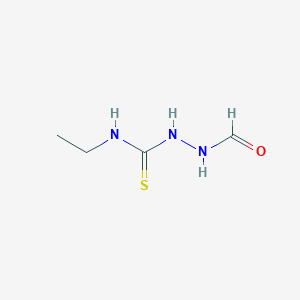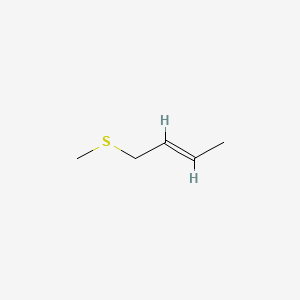
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, has a unique structure that includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to the isoindolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method leverages the addition reaction of organolithium to the naphthalene ring, which is a key step in forming the isoindolinone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of organolithium reagents and controlled reaction conditions, can be scaled up for industrial applications. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- 2-Cyclohexyl-2,3-dihydro-3-hydroxy-3-phenyl-1H-isoindol-1-one
Uniqueness
2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
3593-38-2 |
|---|---|
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC名 |
2-cyclohexyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H21NO2/c22-19-17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)21(19)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,23H,2,5-6,11-12H2 |
InChIキー |
YLOZGFWUZMAYIY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)



![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)

![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)



